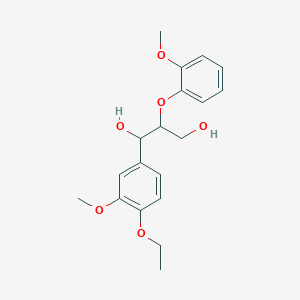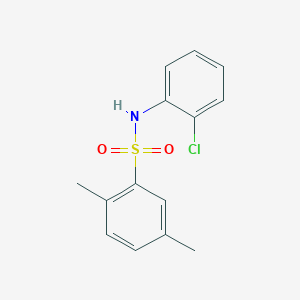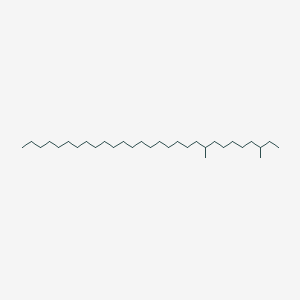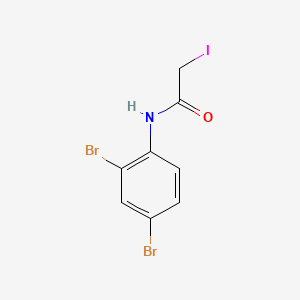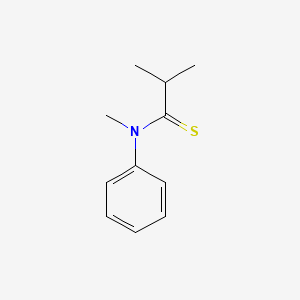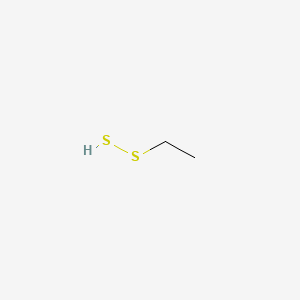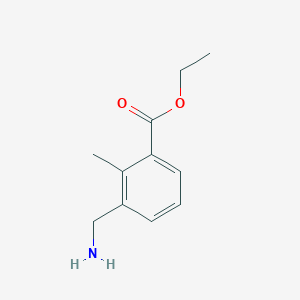
1,3-Benzodioxole, 4,7-bis(1,1-dimethylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxole, 4,7-bis(1,1-dimethylethyl)- is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by a benzene ring fused with a dioxole ring, and it contains two tert-butyl groups at the 4 and 7 positions. The presence of these tert-butyl groups significantly influences the compound’s chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole, 4,7-bis(1,1-dimethylethyl)- can be synthesized through the condensation of catechol with disubstituted halomethanes in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid . The reaction forms the dioxole ring by methylenedioxy bridge formation, where the methanol acts as the methylene source . The process requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the synthesis of 1,3-Benzodioxole, 4,7-bis(1,1-dimethylethyl)- often involves the use of concentrated aqueous alkaline solutions in the presence of tetraalkylammonium or phosphonium salts . Sometimes, alkyl iodides are also used to facilitate the reaction . This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzodioxole, 4,7-bis(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound is prone to electrophilic substitution reactions due to the electron-rich nature of the dioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens and nitro compounds are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated and nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
1,3-Benzodioxole, 4,7-bis(1,1-dimethylethyl)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3-Benzodioxole, 4,7-bis(1,1-dimethylethyl)- involves its interaction with cytochrome P450 enzymes. The compound regulates cytochrome P450-dependent drug oxidation, which is crucial in the process of drug metabolism and elimination from the body . The presence of the methylenedioxy bridge allows for hydrogen abstraction, forming a methylenedioxybenzene radical that interacts with the enzyme .
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Benzodioxine
- Methylenedioxybenzene
- Safrole
- Piperonal
Uniqueness
1,3-Benzodioxole, 4,7-bis(1,1-dimethylethyl)- is unique due to the presence of the tert-butyl groups, which enhance its stability and reactivity compared to other benzodioxole derivatives . These groups also influence the compound’s interaction with enzymes and its overall chemical behavior .
Propiedades
Número CAS |
76588-54-0 |
|---|---|
Fórmula molecular |
C15H22O2 |
Peso molecular |
234.33 g/mol |
Nombre IUPAC |
4,7-ditert-butyl-1,3-benzodioxole |
InChI |
InChI=1S/C15H22O2/c1-14(2,3)10-7-8-11(15(4,5)6)13-12(10)16-9-17-13/h7-8H,9H2,1-6H3 |
Clave InChI |
XHNZBOQQCNCBBC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C2C(=C(C=C1)C(C)(C)C)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


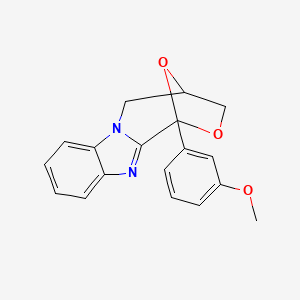
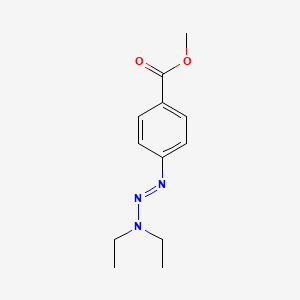
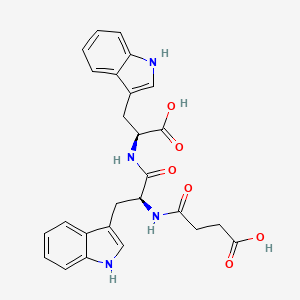

![1-[1,1-Bis(methylselanyl)ethyl]-4-methoxybenzene](/img/structure/B14453803.png)
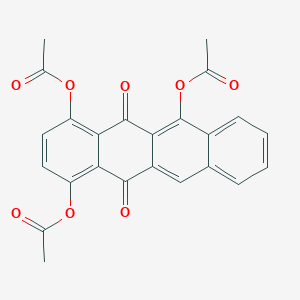
![Diethyl [(E)-benzylideneamino]propanedioate](/img/structure/B14453822.png)
